24-Methylenecycloartanol

Catalog No.
S578755
CAS No.
1449-09-8
M.F
C31H52O
M. Wt
440.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
24-Methylenecycloartanol

CAS Number

1449-09-8

Product Name

24-Methylenecycloartanol

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

Molecular Formula

C31H52O

Molecular Weight

440.7 g/mol

InChI

InChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-26,32H,3,9-19H2,1-2,4-8H3/t22-,23-,24+,25+,26+,28-,29+,30-,31+/m1/s1

InChI Key

BDHQMRXFDYJGII-UEBIAWITSA-N

SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Synonyms

24-methylene cycloartanol

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C

Potential Antidiabetic Properties

Research suggests that 24-Methylenecycloartanol (24-MCA) might possess antidiabetic properties. A study investigating the stem bark of Ficus krishnae identified both 24-MCA and cycloartenol (CA) as potential contributors to its antidiabetic effects []. In vitro and in vivo studies using a combination of both compounds (CA+24-MCA) showed promising results, including enhanced insulin release from beta cells []. These findings suggest that 24-MCA, potentially in conjunction with other compounds, might be a candidate for future antidiabetic drug development, although further research is needed.

Marker for Olive Oil Refining

24-Methylenecycloartanol can also serve as a marker for assessing the refining process of olive oil. Studies have explored the isomerization (structural change) of 24-MCA as a potential indicator of refining methods. Research has proposed a specific mechanism for this process, suggesting its potential application in monitoring olive oil quality and detecting potential adulteration [].

24-Methylenecycloartanol is a pentacyclic triterpenoid with the molecular formula C31H52O. It is structurally characterized as (9beta)-24-methylene-9,19-cyclolanostane, featuring a hydroxy group at position 3beta. This compound is notable for its role in plant metabolism and is considered an intermediate in the biosynthetic pathway of various sterols and triterpenoids, particularly in species such as Ficus krishnae and other plants within the Moraceae family .

The mechanism of action of 24-MCA, particularly its potential role in diabetes management, remains unclear. While some studies suggest anti-hyperglycemic properties [], further research is needed to elucidate the specific mechanisms involved.

The chemical behavior of 24-methylenecycloartanol is primarily influenced by its functional groups and structure. It can undergo various transformations, including:

  • Isomerization: The compound can be subjected to isomerization reactions, which alter its structural configuration without changing its molecular formula. Quantum chemical studies have suggested viable mechanisms for this process, highlighting the role of solvent interactions and electron correlation in determining reaction pathways .
  • Esterification: 24-Methylenecycloartanol can react with acids to form esters, which are important in modifying its solubility and biological activity. For instance, it has been identified as a precursor in the formation of caffeic acid esters, enhancing its potential applications .

Research indicates that 24-methylenecycloartanol exhibits various biological activities, including:

  • Antioxidant Properties: The compound has been shown to possess antioxidant capabilities, which may contribute to its protective effects against oxidative stress in biological systems.
  • Antidiabetic Effects: Studies suggest that 24-methylenecycloartanol may play a role in managing diabetes, making it a subject of interest for pharmaceutical research aimed at developing new antidiabetic agents .

Synthesis of 24-methylenecycloartanol can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves isolating the compound from plant materials, particularly from Ficus krishnae. This extraction typically uses organic solvents to obtain pure samples for further study .
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that convert simpler triterpenoids into 24-methylenecycloartanol. These synthetic pathways often require specific reagents and conditions to achieve desired yields and purity.

24-Methylenecycloartanol has several applications across different fields:

  • Pharmaceutical Research: Its potential antidiabetic properties make it a candidate for drug development aimed at treating metabolic disorders.
  • Nutraceuticals: Due to its antioxidant activity, it may be incorporated into dietary supplements aimed at improving health and preventing disease.

Interaction studies involving 24-methylenecycloartanol are crucial for understanding its biological mechanisms:

  • Receptor Interactions: Investigations into how this compound interacts with specific receptors can provide insights into its pharmacological effects and potential therapeutic uses.
  • Metabolic Pathways: Understanding how 24-methylenecycloartanol fits into broader metabolic pathways can elucidate its role in plant physiology and its effects on human health.

Several compounds share structural similarities with 24-methylenecycloartanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
CycloartenolTriterpenoidPrecursor to phytosterols; involved in plant sterol biosynthesis.
CampesterolPhytosterolCommonly found in plants; important for membrane structure.
Beta-sitosterolPhytosterolWidely studied for its cholesterol-lowering effects.

Uniqueness of 24-Methylenecycloartanol:

  • Unlike cycloartenol, which primarily serves as a precursor in sterol biosynthesis, 24-methylenecycloartanol has distinct antioxidant properties and potential therapeutic applications.
  • Compared to campesterol and beta-sitosterol, it exhibits unique biological activities that could lead to different health benefits.

The identification and study of 24-methylenecycloartanol is deeply intertwined with research on plant sterol biosynthesis, which began to gain significant attention in the 1960s and 1970s. During this period, scientists were investigating the fundamental differences between sterol biosynthetic pathways in plants versus animals and fungi. This era was marked by considerable debate about whether lanosterol, alongside cycloartenol, functioned as a first cyclic intermediate in phytosterol biosynthesis. Through these investigations, researchers identified 24-methylenecycloartanol as an important intermediate compound specifically formed during the conversion of cycloartenol to campesterol in plants. The compound's unique structure and biochemical role positioned it as a significant marker of plant-specific metabolic pathways.

Early isolation techniques were challenging due to the compound's complex structure and relatively low abundance in plant tissues. However, advances in chromatographic techniques and spectroscopic methods gradually facilitated more efficient isolation and detailed structural characterization of this important triterpenoid. Recent research has expanded our understanding of its distribution, biosynthesis, and biological activities, revealing its presence in previously unreported plant sources such as barley and matoa fruit.

Taxonomic Classification within Pentacyclic Triterpenoids

24-Methylenecycloartanol belongs to the cycloartane group within the broader class of pentacyclic triterpenoids. According to structural and biochemical characterizations, the compound is classified as:

  • A pentacyclic triterpenoid
  • A 3β-hydroxy steroid
  • A derivative of cycloartane

The systematic chemical name for 24-methylenecycloartanol is (3β,9β)-24-methylene-9,19-cyclolanostan-3-ol, which reflects its structural features including the hydroxyl group at the 3β position and the methylene group at position 24. What distinguishes cycloartane-type triterpenoids from other pentacyclic triterpenoids is the presence of a characteristic cyclopropane ring between positions 9 and 19, creating a unique structural motif that affects the compound's three-dimensional configuration and biochemical properties.

Table 1. Taxonomic Classification of 24-Methylenecycloartanol

Classification LevelCategory
Primary ClassTriterpenoids
SubclassPentacyclic triterpenoids
GroupCycloartane derivatives
Type3β-hydroxy steroids
Specific Compound24-methylenecycloartanol

The structural uniqueness of 24-methylenecycloartanol plays a critical role in its biochemical functions and potential biological activities, distinguishing it from other triterpenoids and steroids found in nature.

Academic Significance in Natural Product Chemistry

24-Methylenecycloartanol holds substantial academic importance in natural product chemistry for several compelling reasons:

First, the compound serves as a key intermediary in plant-specific sterol biosynthetic pathways. Unlike animals and fungi that synthesize sterols via lanosterol, plants primarily utilize cycloartenol as the first cyclic intermediate in sterol biosynthesis. 24-Methylenecycloartanol represents an important intermediate stage in this pathway, specifically during the conversion process from cycloartenol to campesterol. This distinctive biosynthetic route provides valuable insights into the evolutionary divergence of metabolic pathways across different kingdoms of life.

Second, the compound's pentacyclic structure featuring the characteristic cyclopropane ring (9,19-cyclopropyl group) represents a unique structural feature in natural product chemistry. This structural complexity has made 24-methylenecycloartanol an interesting subject for structural elucidation studies and has contributed to our understanding of the diversity and complexity of plant secondary metabolites.

Third, research has revealed that 24-methylenecycloartanol and its derivatives possess various biological activities, including antibacterial properties against important pathogens like Staphylococcus aureus and Escherichia coli. Its acetate derivative has demonstrated antiviral and antimicrobial activities, suggesting potential therapeutic applications. These findings highlight the compound's relevance beyond plant biochemistry, extending into pharmaceutical research and drug development.

Lastly, the presence of 24-methylenecycloartanol in certain plant species serves as a valuable chemotaxonomic marker, aiding in the classification and identification of plant species based on their chemical constituents. This application demonstrates the compound's significance in plant systematics and chemotaxonomy.

Current Research Paradigms and Scientific Interest

Current research on 24-methylenecycloartanol spans multiple scientific domains, reflecting its multifaceted significance in natural product chemistry, biochemistry, and pharmacology:

Biosynthetic pathway elucidation remains a key research focus, with scientists investigating the precise enzymatic mechanisms involved in 24-methylenecycloartanol formation and metabolism. Recent studies have identified specific enzymes like sterol methyltransferases that recognize cycloartenol and convert it to 24(28)-methylene cycloartanol. This research has challenged traditional views by providing evidence for dual biosynthetic pathways to phytosterols in plants, with both cycloartenol and lanosterol potentially serving as starting points.

Pharmaceutical applications represent another active research area, with increasing focus on the biological activities of 24-methylenecycloartanol. Its antibacterial properties and the potential antiviral activities of its derivatives have sparked interest in its possible therapeutic uses. This has led to efforts to isolate and characterize this compound from diverse plant sources for evaluation of medicinal applications.

Analytical method development has facilitated more accurate identification and quantification of 24-methylenecycloartanol in complex plant matrices. Advanced techniques including HPLC-UV-MS, high-resolution MS, and NMR have enabled researchers to detect and characterize even trace amounts of the compound and its derivatives. These methodological advances have expanded our knowledge of 24-methylenecycloartanol's distribution in the plant kingdom.

Nutritional relevance studies have identified 24-methylenecycloartanol in various food sources, including oregon yampah, common persimmon, pineapple, and climbing bean. This suggests its potential role as a biomarker for the consumption of these food items and raises questions about possible health implications. The presence of the compound in food plants has opened avenues for research in nutritional biochemistry and functional food development.

XLogP3

10.3

Appearance

Powder

Wikipedia

24-Methylenecycloartanol

Dates

Modify: 2023-08-15

Explore Compound Types